

spectroscopic data of 4-pentylcyclohexanol (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Pentylcyclohexanol

Cat. No.: B3029764

[Get Quote](#)

A Comprehensive Spectroscopic Guide to 4-Pentylcyclohexanol

This technical guide offers an in-depth exploration of the spectroscopic signature of **4-pentylcyclohexanol**, a saturated cyclic alcohol. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and outlining validated experimental protocols, this guide serves as a definitive resource for the characterization and quality control of **4-pentylcyclohexanol** and related alicyclic compounds.

Introduction: The Structural Landscape of 4-Pentylcyclohexanol

4-Pentylcyclohexanol ($C_{11}H_{22}O$) is a secondary alcohol characterized by a cyclohexane ring substituted with a hydroxyl group and a pentyl group at the 1 and 4 positions, respectively. The stereochemistry of the substituents (cis or trans) and the conformational isomerism of the cyclohexane ring (chair, boat, twist-boat) are critical determinants of its physical, chemical, and spectroscopic properties. The chair conformation is the most stable, and the substituents can be either in axial or equatorial positions. The trans isomer, with both substituents in the equatorial position, is generally the most stable conformation. This guide will focus on the spectroscopic data of the most stable trans isomer.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **4-pentylcyclohexanol**, providing information on the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- A sample of 5-10 mg of **4-pentylcyclohexanol** is dissolved in approximately 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), in a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation:

- A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used to acquire the spectra.

Data Acquisition:

- Both ^1H NMR and ^{13}C NMR spectra are acquired. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR data acquisition and processing.

^1H NMR Spectroscopy of 4-Pentylcyclohexanol

The ^1H NMR spectrum of **4-pentylcyclohexanol** is characterized by signals corresponding to the protons of the pentyl chain and the cyclohexyl ring.

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.6	Multiplet	1H	H-1 (CH-OH)
~1.8 - 2.0	Multiplet	4H	Cyclohexyl H (axial)
~1.0 - 1.4	Multiplet	14H	Cyclohexyl H (equatorial) & Pentyl CH ₂
~0.9	Triplet	3H	Pentyl CH ₃

Interpretation:

- H-1 Proton: The proton attached to the carbon bearing the hydroxyl group (H-1) is expected to appear as a multiplet around 3.6 ppm. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom. The multiplicity arises from coupling with the adjacent protons on the cyclohexane ring.
- Cyclohexyl Protons: The protons on the cyclohexane ring will appear as a complex series of multiplets in the range of 1.0 to 2.0 ppm. Axial and equatorial protons have different chemical shifts due to the anisotropic effect of the C-C bonds in the ring.
- Pentyl Chain Protons: The methylene (CH₂) protons of the pentyl group will overlap with the cyclohexyl proton signals in the 1.2-1.4 ppm region.
- Methyl Protons: The terminal methyl (CH₃) group of the pentyl chain will appear as a distinct triplet around 0.9 ppm due to coupling with the adjacent methylene group.
- Hydroxyl Proton: The hydroxyl proton signal can be broad and its chemical shift is variable depending on concentration and solvent, often appearing between 1.5 and 4.0 ppm. It can be identified by its disappearance upon shaking the sample with a drop of D₂O.^[1]

^{13}C NMR Spectroscopy of 4-Pentylcyclohexanol

The proton-decoupled ^{13}C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Predicted ^{13}C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~70	C-1 (CH-OH)
~30 - 40	Cyclohexyl CH_2 & Pentyl CH_2
~22 - 26	Pentyl CH_2
~14	Pentyl CH_3

Interpretation:

- C-1 Carbon: The carbon atom bonded to the hydroxyl group (C-1) is significantly deshielded and appears at a characteristic downfield shift of approximately 70 ppm.[\[2\]](#)
- Cyclohexyl and Pentyl Carbons: The remaining methylene carbons of the cyclohexane ring and the pentyl chain will resonate in the aliphatic region between 22 and 40 ppm.
- Methyl Carbon: The terminal methyl carbon of the pentyl group is the most shielded and will appear at the highest field, around 14 ppm.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in **4-pentylcyclohexanol**, primarily the hydroxyl group.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

- For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
- For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Data Acquisition:

- The spectrum is typically recorded in the mid-infrared range (4000 - 400 cm^{-1}).
- A background spectrum is recorded and automatically subtracted from the sample spectrum.

Caption: Workflow for IR data acquisition and processing.

IR Spectrum of 4-Pentylcyclohexanol

The IR spectrum is dominated by absorptions from the O-H and C-H bonds.

Key IR Absorption Bands:

Wavenumber (cm^{-1})	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (hydrogen-bonded)
~2920	Strong	C-H stretch (sp^3 C-H)
~2850	Strong	C-H stretch (sp^3 C-H)
~1070	Strong	C-O stretch

Interpretation:

- O-H Stretch: A very prominent, broad absorption band centered around 3350 cm^{-1} is the hallmark of the hydroxyl group involved in intermolecular hydrogen bonding.[2][3][4] The broadness of this peak is a direct result of the varying hydrogen bond strengths within the sample.[1]
- C-H Stretch: Strong, sharp peaks in the 2850-2960 cm^{-1} region are characteristic of the stretching vibrations of the sp^3 hybridized C-H bonds in the cyclohexane ring and the pentyl chain.

- C-O Stretch: A strong absorption band around 1070 cm^{-1} corresponds to the stretching vibration of the C-O single bond of the secondary alcohol.

III. Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of **4-pentylcyclohexanol**, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

Sample Introduction:

- The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.

Ionization:

- Electron Ionization (EI) is the most common method used for volatile compounds like **4-pentylcyclohexanol**. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

- The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

Detection:

- An electron multiplier detects the separated ions, and the signal is processed to generate a mass spectrum.

Caption: Workflow for GC-MS data acquisition.

Mass Spectrum of 4-Pentylcyclohexanol

The mass spectrum of an alcohol often shows a weak or absent molecular ion peak (M^+) due to rapid fragmentation.

Predicted Mass Spectrum Fragmentation:

m/z	Relative Intensity	Assignment
170	Very Low	$[M]^+$ (Molecular Ion)
152	Moderate	$[M - H_2O]^+$
123	High	$[M - H_2O - C_2H_5]^+$ or $[M - C_3H_7]^+$
71	High	$[C_5H_{11}]^+$ (Pentyl cation)
70	High	$[M - C_5H_{11} - OH - H]^+$

Data derived from PubChem CID 41076.[\[5\]](#)

Interpretation:

- Molecular Ion (m/z 170): The molecular ion peak, corresponding to the molecular weight of **4-pentylcyclohexanol** (170.29 g/mol), is expected to be of very low intensity or absent altogether, which is characteristic of alcohols.[\[2\]](#)
- Loss of Water (m/z 152): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a significant peak at m/z 152 ($[M-18]^+$).[\[2\]](#)
- Alpha-Cleavage: Alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom, is a characteristic fragmentation for alcohols.[\[2\]](#) For **4-pentylcyclohexanol**, this can lead to the loss of the pentyl group.
- Other Fragments: The prominent peaks at m/z 123, 71, and 70 are indicative of further fragmentation of the cyclohexane ring and the pentyl side chain. The peak at m/z 71 is likely due to the stable pentyl cation. The peak at m/z 70 is also a major fragment observed in the experimental spectrum.[\[5\]](#)

Conclusion

The spectroscopic data of **4-pentylcyclohexanol**, as interpreted from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry, provide a comprehensive and self-validating structural characterization. The combination of a deshielded methine proton and carbon in NMR, a strong, broad hydroxyl stretch in IR, and characteristic fragmentation patterns of water loss and

alkyl chain cleavage in MS, offers an unambiguous identification of this molecule. This guide provides the foundational knowledge and expected data for researchers working with **4-pentylcyclohexanol**, enabling accurate analysis and quality assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 3. Known Errors or Mistakes in SDBS [sdbs.db.aist.go.jp]
- 4. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- To cite this document: BenchChem. [spectroscopic data of 4-pentylcyclohexanol (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029764#spectroscopic-data-of-4-pentylcyclohexanol-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com